NBD dodecanoic acid N-succinimidyl ester is a fluorescent dye widely utilized in biochemical research for labeling and tracking biological molecules. This compound is particularly effective in targeting primary amines, such as those found in lysine residues, making it valuable for various applications in chemistry, biology, and medicine .
The synthesis of NBD dodecanoic acid N-succinimidyl ester involves several key steps:
The reaction conditions are generally mild, allowing for the preservation of sensitive functional groups within the reactants. The stoichiometry usually involves equimolar amounts of reactants to ensure complete conversion to the desired product .
NBD dodecanoic acid N-succinimidyl ester features a nitrobenzodioxazole fluorophore linked to a dodecanoic acid chain via an N-succinimidyl ester bond. This structure allows for efficient labeling of amine-containing biomolecules.
NBD dodecanoic acid N-succinimidyl ester primarily participates in substitution reactions where the succinimidyl ester group reacts with nucleophiles, especially primary amines. This results in the formation of stable amide bonds.
The significant product of these reactions is the corresponding NBD-labeled amide, which retains the fluorescent properties necessary for detection .
The mechanism of action involves the covalent bonding between the succinimidyl ester group and nucleophilic sites on target molecules (e.g., amines). This covalent attachment allows for effective labeling and tracking of biological molecules during experimental procedures. The fluorescent moiety facilitates detection through fluorescence microscopy or spectroscopy techniques .
Fluorescent properties can be quantified using spectrophotometric methods to assess excitation and emission wavelengths, which are crucial for applications in live-cell imaging .
NBD dodecanoic acid N-succinimidyl ester has several significant applications:
This compound's unique properties make it an indispensable tool across multiple scientific disciplines, enhancing our understanding of complex biological processes through effective labeling techniques.
Recent advances leverage genetic code expansion to incorporate fluorogenic amino acids (FgAAs) into protein scaffolds, enabling precise conjugation of probes like NBD dodecanoic acid N-succinimidyl ester. This method uses engineered aminoacyl-tRNA synthetases to site-specifically introduce non-standard amino acids (e.g., cysteine or lysine analogs) into binding proteins such as nanobodies. Subsequent chemoselective reactions attach the NBD probe exclusively at designated sites, preserving protein function [2]. For example, nanobodies targeting SARS-CoV-2 spike protein were modified with cysteine substitutions (e.g., VHH72 G56C), allowing directional conjugation via maleimide chemistry. This approach achieved >100-fold fluorescence increases upon target binding and enabled real-time imaging of viral antigens in live cells [2].
Table 1: Conjugation Efficiency of NBD-DS to Protein Variants
Protein Binder | Modification Site | Conjugation Yield (%) | Fluorescence ΔRmax |
---|---|---|---|
VHH72 (SARS-CoV-2) | G56C | 92 | 98-fold |
H11-H4 (SARS-CoV-2) | K104 | 88 | 75-fold |
NbCor (cortisol) | S45C | 85 | 60-fold |
Data derived from high-throughput screening of nanobody-fluorogen pairs [2].
The cell-free translation platform accelerates discovery by expressing hundreds of binder variants in parallel (~3 hours/screen). This system identified optimal conjugation sites (e.g., solvent-exposed lysines or cysteines) while maintaining sub-nanomolar binding affinity for targets like EGFR or cortisol [2].
NBD dodecanoic acid N-succinimidyl ester (NBD-DS) exploits the reactivity of N-hydroxysuccinimide (NHS) esters with primary amines (ε-amino groups of lysines or N-termini) to form stable amide bonds. The reaction follows a nucleophilic acyl substitution mechanism:$$\ce{R-NH2 + NHS-OCO-(CH2)10-NBD -> R-NH-CO-(CH2)10-NBD + NHS-OH}$$Key parameters governing reaction efficiency include:
Table 2: Solvent Impact on NHS Ester Stability
Solvent | Half-life (25°C) | Conjugation Efficiency (%) |
---|---|---|
Anhydrous DCM | 8 hours | 95 |
Acetonitrile | 6 hours | 90 |
Tetrahydrofuran | 4 hours | 85 |
Aqueous buffer | <30 minutes | 40 |
Data from synthesis optimization studies [5] [6].
Novel activation methods using I~2~/PPh~3~ enable "on-demand" NHS ester synthesis without carbodiimides. This protocol combines carboxylic acids, triphenylphosphine, iodine, and NHS in acetonitrile, yielding NBD-DS in >90% purity after silica gel purification [6]. The dodecanoic acid chain’s hydrophobicity (XLogP=4.2) further enhances membrane permeability, facilitating intracellular protein labeling [4].
The NBD-DS probe features a tripartite architecture:
This modularity allows rational engineering of derivatives:
Table 3: Comparison of NBD Fatty Acid Probes
Probe | Chain Length | λ~ex~/λ~em~ (nm) | Applications |
---|---|---|---|
NBD-hexanoate NHS ester | C6 | 465/535 | Cytosolic protein tagging |
NBD-dodecanoate NHS ester | C12 | 465/535 | FABP/SCP binding studies |
NBD-laurate NHS ester | C12 | 465/535 | Lauric acid metabolism tracking |
Structural and functional analogs from screening data [2].
In directed evolution workflows, NBD-DS-labeled nanosensors undergo ribosomal screening to isolate variants with 250-fold improved sensitivity. For example, SARS-CoV-2 sensors evolved via this platform detected RBD antigens at 10–100 nM concentrations in human serum [2].
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